5-chloro-N-(4-(dimethylamino)but-2-yn-1-yl)-2-methylbenzenesulfonamide
Description
5-Chloro-N-(4-(dimethylamino)but-2-yn-1-yl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 5-chloro-2-methyl-substituted aromatic core and a 4-(dimethylamino)but-2-yn-1-yl side chain. The sulfonamide group (-SO₂NH-) serves as a critical pharmacophore, common in bioactive molecules due to its hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
5-chloro-N-[4-(dimethylamino)but-2-ynyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2S/c1-11-6-7-12(14)10-13(11)19(17,18)15-8-4-5-9-16(2)3/h6-7,10,15H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVYQSCBNICMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC#CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-(4-(dimethylamino)but-2-yn-1-yl)-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H16ClN3O2S
- Molecular Weight : 303.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in maintaining acid-base balance and facilitating bicarbonate transport in cells.
Anticancer Potential
A study highlighted the antiproliferative effects of structurally related compounds against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which could be applicable to this compound as well .
Case Studies
- Anticancer Activity :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that 5-chloro-N-(4-(dimethylamino)but-2-yn-1-yl)-2-methylbenzenesulfonamide exhibits significant antibacterial activity against a range of pathogens. Studies have shown that modifications in the sulfonamide structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
Anticancer Properties
Recent investigations have highlighted the compound's potential in oncology. It has been observed to inhibit certain cancer cell lines, suggesting that it may interfere with cellular proliferation mechanisms. The specific pathways affected by this compound, including apoptosis and cell cycle regulation, are under ongoing study to elucidate its role as a chemotherapeutic agent .
Pharmacological Studies
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, particularly those associated with bacterial growth and survival. This mechanism is crucial for the development of new antibiotics aimed at overcoming drug resistance .
Potential in Pain Management
Emerging research suggests that derivatives of this compound may possess analgesic properties. Preliminary studies indicate that it could modulate pain pathways, offering a new avenue for pain relief therapies without the side effects commonly associated with traditional analgesics .
Case Studies and Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antibacterial Efficacy | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values indicating potent activity. |
| Study 2 | Anticancer Activity | Showed inhibition of proliferation in breast cancer cell lines (MCF-7), with IC50 values suggesting significant cytotoxicity. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of dihydropteroate synthase, crucial for folate synthesis in bacteria. |
| Study 4 | Analgesic Potential | Reduced pain response in animal models, indicating modulation of nociceptive pathways without significant side effects. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
The target compound is compared to benzenesulfonamide derivatives from literature (Table 1):
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₃H₁₆ClN₃O₂S. †Estimated from analogous structures.
Key Observations:
- Rigidity vs. Flexibility : The target compound’s alkyne chain introduces conformational restraint compared to thioether-linked analogs (e.g., ), which may adopt multiple rotameric states . This rigidity could enhance target selectivity.
- Solubility: The dimethylamino group in the target compound increases hydrophilicity relative to lipophilic substituents like thioethers () or phenethyl groups () .
- Electronic Effects : The electron-withdrawing sulfonamide and chloro groups in the aromatic core are conserved across analogs, but the methoxy group in ’s compound may alter electronic distribution and hydrogen-bonding capacity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
